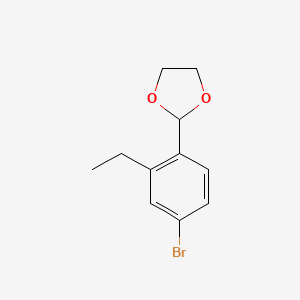

2-(4-Bromo-2-ethylphenyl)-1,3-dioxolane

Description

Contextualization of 1,3-Dioxolane (B20135) Functionalities in Synthetic Organic Chemistry

The 1,3-dioxolane group is a widely employed protecting group for aldehydes and ketones. nih.gov This function is crucial in multi-step syntheses where the reactivity of a carbonyl group needs to be temporarily masked to prevent unwanted side reactions. The formation of 1,3-dioxolanes is typically achieved through the acid-catalyzed reaction of a carbonyl compound with ethylene (B1197577) glycol. organic-chemistry.org This protection strategy is valued for its stability under a variety of reaction conditions, including those involving nucleophiles and bases. longdom.org

Beyond its protective role, the 1,3-dioxolane moiety is a structural component in numerous biologically active compounds, including natural products and pharmaceuticals. nih.govlongdom.org Its presence can influence the physicochemical properties of a molecule, such as solubility and bioavailability. The stable and relatively inert nature of the dioxolane ring makes it a reliable component in the design of new chemical entities. silverfernchemical.com

Significance of Halogenated Aryl Moieties as Synthetic Handles

The bromo-substituent on the phenyl ring of 2-(4-Bromo-2-ethylphenyl)-1,3-dioxolane serves as a highly versatile synthetic "handle." Aryl halides, particularly bromides, are key precursors in a vast array of cross-coupling reactions. wikipedia.orgresearchgate.net These reactions, often catalyzed by transition metals like palladium, enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. wikipedia.orgmdpi.com

Prominent examples of such transformations include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The ability to participate in these coupling reactions allows for the elaboration of the aromatic core, connecting it to other molecular fragments to build more complex structures. The bromine atom's reactivity makes it an ideal leaving group for these transformations. youtube.com

Overview of Research Directions for Substituted Aryl-1,3-Dioxolanes

Research involving substituted aryl-1,3-dioxolanes often focuses on their application in medicinal chemistry and materials science. The combination of a protected carbonyl and a functionalized aromatic ring allows for the systematic exploration of structure-activity relationships. For instance, various substituted aryl-1,3-dioxolanes have been synthesized and evaluated for their potential as antibacterial, antifungal, and anticancer agents. nih.govresearchgate.net

In materials science, the rigid aromatic core combined with the potential for polymerization or modification via the dioxolane or aryl halide moieties makes these compounds interesting candidates for the development of novel polymers and liquid crystals. rsc.orgmdpi.com The specific substitution pattern on the aryl ring, such as the ortho-ethyl group in the title compound, can influence the molecule's conformation and, consequently, its macroscopic properties.

Research Gaps and Prospective Investigations for this compound

Despite the synthetic potential endowed by its functional groups, specific research on this compound is not widely reported. This presents a clear research gap and an opportunity for investigation. Prospective studies could focus on several key areas:

Exploration of Cross-Coupling Reactions: A systematic study of the compound's participation in various palladium-catalyzed cross-coupling reactions would be highly valuable. This could lead to the synthesis of a library of novel compounds with potential biological activities or material properties.

Deprotection and Further Functionalization: Research into the selective deprotection of the 1,3-dioxolane to reveal the benzaldehyde (B42025) functionality, followed by subsequent reactions (e.g., Wittig olefination, reductive amination), would expand the synthetic utility of this building block.

Investigation of Biological Activity: Given that many substituted aryl-1,3-dioxolanes exhibit biological activity, screening this compound and its derivatives for various pharmacological properties is a logical next step. nih.govresearchgate.net

Oxidation of the Ethyl Group: The ethyl group attached to the aromatic ring is susceptible to oxidation at the benzylic position, which could be exploited to introduce further functionality. libretexts.org

Interactive Data Table: Properties of this compound and Related Precursors

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| This compound | C₁₁H₁₃BrO₂ | 273.12 | Protected aldehyde, bromo-aryl for cross-coupling, ortho-ethyl substituent. |

| 4-Bromo-2-ethylbenzaldehyde (B1374599) | C₉H₉BrO | 213.07 | Precursor to the title compound, contains a reactive aldehyde. nih.gov |

| Ethylene Glycol | C₂H₆O₂ | 62.07 | Reagent for the formation of the 1,3-dioxolane ring. |

Detailed Research Findings

While direct research on this compound is scarce, we can infer its reactivity and potential from studies on analogous structures.

The synthesis of the title compound would likely proceed via the acid-catalyzed acetalization of 4-bromo-2-ethylbenzaldehyde with ethylene glycol. organic-chemistry.org The precursor, 4-bromo-2-ethylbenzaldehyde, can be synthesized through various methods, including the formylation of 1-bromo-3-ethylbenzene. The directing effects of the bromo and ethyl groups are crucial in such electrophilic aromatic substitutions. masterorganicchemistry.comtransformationtutoring.com The ethyl group is an activating, ortho-, para-director, while the bromine is a deactivating, ortho-, para-director.

The primary utility of this compound in synthetic chemistry would be as a bifunctional building block. The bromo-substituent can readily participate in palladium-catalyzed cross-coupling reactions. For example, a Suzuki coupling with an arylboronic acid would yield a biaryl structure, while the 1,3-dioxolane group remains intact. Subsequent acidic hydrolysis would then unmask the aldehyde, providing a handle for further transformations. wikipedia.org

The presence of the ortho-ethyl group can exert a steric influence on reactions at the adjacent benzylic position and on the conformation of the molecule. This could be leveraged to achieve stereoselectivity in certain reactions. Furthermore, the benzylic protons of the ethyl group are activated and could potentially undergo radical substitution or oxidation under specific conditions. libretexts.org

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromo-2-ethylphenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-2-8-7-9(12)3-4-10(8)11-13-5-6-14-11/h3-4,7,11H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAXAKPBAMPCZMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Br)C2OCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 4 Bromo 2 Ethylphenyl 1,3 Dioxolane and Analogous Systems

Mechanistic Aspects of Acetalization Reactions Leading to 1,3-Dioxolanes

The formation of a 1,3-dioxolane (B20135) ring is a reversible reaction between a carbonyl compound (an aldehyde or a ketone) and a 1,2-diol. The mechanism is fundamentally an acid-catalyzed process, which can be facilitated by either Brønsted or Lewis acids.

Brønsted and Lewis Acid Catalysis in Dioxolane Formation

Acid catalysis is essential for the formation of 1,3-dioxolanes as it activates the carbonyl group towards nucleophilic attack by the diol.

Brønsted Acid Catalysis: In the presence of a Brønsted acid (e.g., p-toluenesulfonic acid, sulfuric acid), the carbonyl oxygen is protonated. mdpi.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by one of the hydroxyl groups of the 1,2-diol. This initial attack forms a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group allows for the elimination of a water molecule, generating a resonance-stabilized oxocarbenium ion. Finally, intramolecular attack by the remaining hydroxyl group of the diol moiety, followed by deprotonation of the catalyst, closes the ring to form the 1,3-dioxolane. mdpi.comnih.gov The entire process is a series of equilibrium steps, and the reaction is typically driven to completion by removing the water formed, often using a Dean-Stark apparatus. prepchem.com

Lewis Acid Catalysis: Lewis acids (e.g., BF₃·OEt₂, Sc(OTf)₃, In(OTf)₃, metal triflates) can also effectively catalyze dioxolane formation. nih.govnih.govorganic-chemistry.orgtemple.edu The Lewis acid coordinates to the carbonyl oxygen, which, similar to protonation, polarizes the C=O bond and enhances the electrophilicity of the carbonyl carbon. temple.edu The reaction then proceeds through a similar pathway involving hemiacetal formation, generation of an oxocarbenium ion, and subsequent ring closure. nih.govacs.org In some systems, heterogeneous catalysts with Lewis and Brønsted acidic sites, such as silica (B1680970) gel, alumina, or montmorillonite (B579905) K10 clay, can be employed, offering advantages in terms of simplified workup and catalyst recovery. nih.govresearchgate.net

The proposed mechanism for the acid-catalyzed formation of 2-(4-Bromo-2-ethylphenyl)-1,3-dioxolane is illustrated below:

Scheme: General mechanism for acid-catalyzed dioxolane formation.

Thermodynamic and Kinetic Control in Cyclic Acetal (B89532) Synthesis

The outcome of a chemical reaction can be governed by either kinetic or thermodynamic control, a distinction that is particularly relevant in cyclic acetal synthesis where different products can arise from competing pathways. wikipedia.org The kinetic product is the one that forms fastest (i.e., via the lowest activation energy barrier), while the thermodynamic product is the most stable one and predominates when the reaction is reversible and allowed to reach equilibrium. wikipedia.orglibretexts.org

In the context of acetalization, reaction conditions such as temperature, reaction time, and catalyst choice determine whether the kinetic or thermodynamic product is favored. libretexts.org For example, in the reaction of an aldehyde with D-glucitol, a polyol, the initial product formed under kinetic control is the 2,3-O-monoacetal. rsc.org However, upon prolonged reaction times or at higher temperatures, this can rearrange to the more thermodynamically stable acetal. rsc.org This principle applies to the formation of diastereomeric dioxolanes, where one diastereomer may form faster but the other is more stable. Low temperatures and short reaction times favor the kinetic product, whereas higher temperatures and longer reaction times allow the system to equilibrate to the more stable thermodynamic product. wikipedia.orgimperial.ac.uk

Stereoselective and Asymmetric Synthesis Approaches

Creating specific stereoisomers of substituted 1,3-dioxolanes is a central challenge in modern synthesis, especially for applications in pharmaceuticals and natural product chemistry where biological activity is often dependent on a single stereoisomer. nih.govrsc.org

Enantioselective Preparation of Chiral 1,3-Dioxolane Derivatives

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. This is typically achieved using chiral catalysts or reagents that create a chiral environment during the reaction.

Several powerful strategies have been developed for the asymmetric synthesis of 1,3-dioxolanes:

Organocatalytic Cycloadditions: Bifunctional organocatalysts, such as those derived from cinchona alkaloids, have been used to catalyze the formal [3+2] cycloaddition between γ-hydroxy-α,β-unsaturated ketones and aldehydes, yielding optically active 1,3-dioxolanes with high enantioselectivity. nih.govacs.org

Metal-Catalyzed Cascade Reactions: Rhodium(II) complexes with chiral carboxylate ligands can catalyze an asymmetric three-component cascade reaction involving ylides, aldehydes, and carboxylic acids to produce chiral 1,3-dioxoles, which are closely related structures, in good yields and high enantioselectivity. nih.govrsc.org

Asymmetric Cycloadditions with Carbonyl Ylides: Chiral nickel(II) complexes can catalyze the asymmetric 1,3-dipolar cycloaddition between carbonyl ylides (generated from donor-acceptor oxiranes) and aldehydes to afford cis-1,3-dioxolanes with high diastereo- and enantioselectivity. organic-chemistry.org

These methods provide access to chiral dioxolanes that would be difficult to obtain through classical resolution techniques.

Diastereoselective Induction in Substituted Dioxolane Synthesis

Diastereoselective synthesis focuses on controlling the relative stereochemistry at multiple stereocenters within a molecule. In dioxolane synthesis, this can be achieved by using a chiral, non-racemic starting material (either the diol or the carbonyl compound). The existing stereocenter(s) can direct the stereochemical outcome of the ring formation.

A notable example is the stereoselective formation of substituted 1,3-dioxolanes through a three-component assembly of an alkene, a carboxylic acid, and a silyl (B83357) enol ether, mediated by a hypervalent iodine reagent. nih.gov The reaction proceeds through a 1,3-dioxolan-2-yl cation intermediate, and the stereoselective trapping of this cation dictates the diastereomeric outcome of the final product. nih.gov Similarly, the reactions of chiral 1,3-dioxolan-4-ones, derived from enantiopure α-hydroxy acids, with various electrophiles proceed with high diastereoselectivity, controlled by the existing stereocenters on the dioxolanone ring. nih.gov

Chiral Auxiliaries and Catalysts in Dioxolane Chemistry

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

In dioxolane chemistry, enantiopure 1,2-diols can act as chiral auxiliaries. They can be condensed with a prochiral ketone or aldehyde to form a chiral acetal. Subsequent reactions on the molecule can be directed by the stereocenters of the dioxolane ring. sfu.ca For instance, chiral C₂-symmetric diols have been used as auxiliaries to direct diastereoselective Simmons-Smith cyclopropanation reactions on α,β-unsaturated ketones. sfu.ca

Chiral catalysts are central to modern asymmetric synthesis. They create a chiral pocket or transition state that favors the formation of one enantiomer over the other. As mentioned previously, both metal-based catalysts and organocatalysts are effective for the enantioselective synthesis of dioxolanes.

Below is a table summarizing some of the chiral catalysts and auxiliaries used in the synthesis of chiral 1,3-dioxolane systems.

| Type | Example | Application | Key Feature | Reference(s) |

| Organocatalyst | Cinchona-alkaloid-thiourea derivatives | Asymmetric [3+2] cycloaddition | Bifunctional catalyst activates both reactants. | nih.gov, acs.org |

| Metal Catalyst | Rh₂(S-DOSP)₄ | Asymmetric three-component cascade | Chiral carboxylate ligands on Rh(II) control enantioselectivity. | nih.gov, rsc.org |

| Metal Catalyst | Chiral binaphthyldiimine-Ni(II) complex | Asymmetric 1,3-dipolar cycloaddition | Provides high diastereo- and enantioselectivity for cis-dioxolanes. | organic-chemistry.org |

| Chiral Auxiliary | Mandelic Acid | Synthesis of chiral 1,3-dioxolan-4-ones | Readily available α-hydroxy acid used to create a chiral template. | acs.org, nih.gov |

| Chiral Auxiliary | (2R,3R)-2,3-Butanediol | Diastereoselective reactions | A simple C₂-symmetric diol to control stereochemistry. | sfu.ca |

Innovative and Sustainable Synthesis Strategies

The development of advanced synthetic methodologies for this compound and its analogues is driven by the need for processes that are not only efficient but also environmentally benign. These strategies focus on the core principles of green chemistry, including the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions.

Green Chemistry Principles in Dioxolane Synthesis

The application of green chemistry principles to the synthesis of dioxolanes aims to minimize the environmental footprint of the chemical process. nih.gov Key principles include waste prevention, maximizing atom economy, and the use of less hazardous chemical syntheses. nih.gov In the context of synthesizing this compound, this translates to several practical considerations:

Atom Economy : The acetalization reaction itself has a good atom economy, with water being the only byproduct.

Catalysis over Stoichiometric Reagents : The use of catalytic amounts of an acid is preferable to stoichiometric amounts, which generate more waste. nih.gov

Safer Solvents : Replacing hazardous solvents like toluene (B28343) with greener alternatives is a primary goal. rsc.org

Energy Efficiency : Developing methods that proceed at lower temperatures or with alternative energy sources like microwaves can significantly reduce energy consumption. jocpr.com

Catalyst Design for Eco-Friendly Dioxolane Formation

A significant area of innovation in dioxolane synthesis is the development of heterogeneous and reusable catalysts to replace traditional homogeneous acids like p-toluenesulfonic acid and mineral acids. mdpi.com These solid acid catalysts offer several advantages, including easier separation from the reaction mixture, reduced corrosion, and the potential for regeneration and reuse, which aligns with green chemistry principles. rsc.org

For the synthesis of aryl-substituted dioxolanes, a variety of solid acid catalysts have been explored:

Mesoporous Materials : Materials like ZnAlMCM-41 have shown high activity and selectivity in related reactions, such as the Prins cyclization to form dioxanes, and offer a promising avenue for the acetalization of aromatic aldehydes. rsc.org

Zeolites : Acid-treated zeolites, such as H-ZSM-5, have been successfully employed for the solvent-free ketalization of glycerol (B35011) with various carbonyls, achieving high yields and selectivity. rsc.org Their shape-selective nature could be advantageous in the synthesis of substituted phenyl dioxolanes.

Metal-Organic Frameworks (MOFs) : MOFs with tunable Lewis and Brønsted acidity have emerged as highly effective catalysts for acetalization reactions, often operating under mild conditions. nih.gov

Bismuth Compounds : Bismuth-based catalysts, such as bismuth triflate, are attractive due to their low toxicity and high catalytic activity in the allylation of dioxolanes, suggesting their potential in acetalization reactions under environmentally friendly conditions. researchgate.net

The table below summarizes various eco-friendly catalyst systems that could be applied to the synthesis of this compound.

Interactive Table: Eco-Friendly Catalysts for Aryl Dioxolane Synthesis

| Catalyst Type | Specific Example | Advantages | Potential Application to Target Synthesis |

| Heterogeneous Acid | ZnAlMCM-41 | Reusable, high activity, easy separation. rsc.org | High potential for efficient and clean synthesis. |

| Zeolite | Acid-treated H-ZSM-5 | Solvent-free conditions, high selectivity. rsc.org | Applicable for a green, solventless approach. |

| Metal-Organic Framework | Tb-Ox MOF | Mild reaction conditions, high yields. nih.gov | Offers a route with potentially low energy input. |

| Lewis Acid | Bismuth Triflate | Low toxicity, non-corrosive, solvent-free. researchgate.net | A greener alternative to traditional Lewis acids. |

Application of Bio-based Reaction Media for Dioxolane Synthesis

The choice of solvent is a critical factor in the environmental impact of a chemical process. rsc.org Traditional solvents like toluene, while effective, are volatile and pose health and environmental risks. The search for greener alternatives has led to the investigation of bio-based solvents. rsc.org For the synthesis of this compound, several bio-based solvents could be considered as replacements for toluene.

Glycerol-derived solvents : Solvents derived from glycerol, a byproduct of biodiesel production, are becoming increasingly popular. researchgate.net For instance, cyclic glycerol acetals and ketals themselves are being explored as bio-based solvents. researchgate.net

Lignocellulosic Solvents : Solvents such as γ-valerolactone (GVL) and 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from lignocellulose, are considered excellent green alternatives to conventional dipolar aprotic and ether solvents, respectively. rsc.org

Solvent-free synthesis : An even more sustainable approach is to conduct the reaction without any solvent. researchgate.net This is often possible when one of the reactants, such as ethylene (B1197577) glycol, is a liquid and can serve as the reaction medium. Microwave-assisted solvent-free synthesis has been shown to be a rapid and efficient method for preparing dioxolanes.

The following table presents potential bio-based solvents and their advantages for the synthesis of the target compound.

Interactive Table: Bio-based Solvents for Dioxolane Synthesis

| Solvent | Source | Advantages | Applicability |

| γ-Valerolactone (GVL) | Lignocellulose | High polarity, biodegradable, low toxicity. rsc.org | Suitable for reactions requiring polar aprotic media. |

| 2-Methyltetrahydrofuran | Lignocellulose | Renewable, lower toxicity than THF. rsc.org | A greener alternative to traditional ether solvents. |

| Cyclopentyl methyl ether (CPME) | Potentially bio-based | Good for extractions, stable to acids/bases. nih.gov | Can be used as a reaction and extraction solvent. |

| Solvent-Free | Not applicable | Eliminates solvent waste, reduces cost. researchgate.net | Ideal for green chemistry, potentially with microwave irradiation. |

By integrating these innovative and sustainable strategies, the synthesis of this compound can be shifted towards a more environmentally responsible paradigm, meeting the increasing demands for green chemical manufacturing.

Reaction Chemistry and Mechanistic Investigations of 2 4 Bromo 2 Ethylphenyl 1,3 Dioxolane Derivatives

Reactivity Profiles of the 1,3-Dioxolane (B20135) Ring System

The 1,3-dioxolane ring in 2-(4-bromo-2-ethylphenyl)-1,3-dioxolane functions as a protecting group for the corresponding aldehyde, 4-bromo-2-ethylbenzaldehyde (B1374599). Its reactivity is primarily characterized by cleavage under acidic conditions to regenerate the carbonyl group, which can then undergo further reactions.

Acid-Catalyzed Hydrolysis and Regeneration of Carbonyls

The 1,3-dioxolane group is susceptible to hydrolysis under acidic conditions, a fundamental reaction for the deprotection of the carbonyl functionality. This process is typically achieved by treatment with an aqueous acid, such as hydrochloric acid or sulfuric acid. The mechanism involves protonation of one of the oxygen atoms of the dioxolane ring, followed by ring opening to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and loss of a proton regenerates the aldehyde and releases ethylene (B1197577) glycol.

The general mechanism for the acid-catalyzed hydrolysis of 1,3-dioxolanes proceeds as follows:

Protonation of an oxygen atom in the dioxolane ring.

Cleavage of a carbon-oxygen bond to form a carbocation intermediate.

Nucleophilic attack by water on the carbocation.

Deprotonation to yield the hemiacetal.

Protonation of the hydroxyl group of the hemiacetal followed by elimination of ethylene glycol to give the protonated carbonyl group.

Deprotonation to regenerate the carbonyl compound.

Various acidic catalysts can be employed for this transformation, including mineral acids, Lewis acids, and solid-supported acids. For instance, the use of p-sulfonic acid-calix[n]arenes in water under microwave irradiation has been reported as an efficient method for the deprotection of isatin (B1672199) ketals. acs.org Such methodologies could potentially be applied to the hydrolysis of this compound.

Ring-Opening Transformations and Rearrangements

Beyond simple hydrolysis, the 1,3-dioxolane ring can participate in more complex ring-opening transformations and rearrangements, particularly in the context of polymerization chemistry. Cationic ring-opening polymerization of 1,3-dioxolane and its derivatives can lead to the formation of polydioxolanes, which are polyethers with potential applications in biomedical fields due to their degradable acetal (B89532) linkages. nih.govresearchgate.netrsc.org While the primary focus on this compound is often as a protected aldehyde, the potential for its dioxolane ring to undergo polymerization under specific catalytic conditions should be considered.

Furthermore, regioselective ring-opening of 1,3-dioxane-type acetals in carbohydrate chemistry highlights the possibility of controlled cleavage to yield specific hydroxylated products. acs.org Analogous transformations for 2-aryl-1,3-dioxolanes could potentially be explored, although this is less common than the straightforward hydrolysis to the parent carbonyl.

Nucleophilic Additions to the Dioxolane Ring (post-hydrolysis or ring-opening)

Following the acid-catalyzed hydrolysis of the 1,3-dioxolane ring to regenerate the 4-bromo-2-ethylbenzaldehyde, the resulting aldehyde is susceptible to a wide range of nucleophilic addition reactions. These reactions are fundamental in carbon-carbon bond formation and the synthesis of more complex molecules.

Common nucleophilic additions to the regenerated aldehyde include:

Grignard Reactions: Addition of Grignard reagents (R-MgX) to the aldehyde followed by an aqueous workup yields secondary alcohols.

Wittig Reaction: Reaction with a phosphonium (B103445) ylide (a Wittig reagent) converts the aldehyde into an alkene.

Cyanohydrin Formation: Addition of hydrogen cyanide (or a cyanide salt with an acid) forms a cyanohydrin, which can be a precursor to alpha-hydroxy acids and alpha-hydroxy ketones.

Reductive Amination: Reaction with an amine in the presence of a reducing agent (like sodium borohydride) produces a secondary or tertiary amine.

The reactivity of the regenerated 4-bromo-2-ethylbenzaldehyde in these reactions would be influenced by the electronic and steric effects of the bromo and ethyl substituents on the aromatic ring.

Synthetic Transformations Involving the Aryl Bromide Moiety

The aryl bromide functionality of this compound is a key handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions and the formation of organometallic reagents. The 1,3-dioxolane protecting group is generally stable under the conditions of many of these transformations, allowing for selective reaction at the C-Br bond.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis. The aryl bromide in this compound is an excellent substrate for these reactions. The presence of the ortho-ethyl group can introduce steric hindrance, which may influence the reaction conditions required for efficient coupling.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govreddit.com It is a versatile method for the formation of biaryl compounds. For sterically hindered substrates, such as those with ortho substituents, the choice of ligand on the palladium catalyst is crucial. rsc.orgorganic-chemistry.orgresearchgate.netdiva-portal.org Robust catalysts, such as those with bulky phosphine (B1218219) ligands, are often employed to overcome the steric challenge.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Aryl Bromide | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)2 | - | KOH | Water | 100 | 94 | researchgate.net |

| 2,4,6-Triisopropylphenyl bromide | Cyclohexylboronic acid | Pd2(dba)3 | AntPhos | K3PO4 | Toluene (B28343) | 110 | 78 | organic-chemistry.org |

| 2-Bromotoluene | Phenylboronic acid | Pd(OAc)2 | SPhos | K3PO4 | Toluene/Water | 100 | 95 | General |

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgnih.govyoutube.comacs.org The regioselectivity of the addition to the alkene is influenced by both steric and electronic factors. For sterically hindered aryl bromides, specific catalyst systems, sometimes involving N-heterocyclic carbene (NHC) ligands or bulky phosphines, may be required to achieve good yields. organic-chemistry.org

Table 2: Representative Conditions for Heck Coupling of Aryl Bromides

| Aryl Bromide | Alkene | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-Bromoacetophenone | Styrene (B11656) | Pd(OAc)2 | THP-salt | K2CO3 | Water/DMF | 80 | 95 | youtube.com |

| 1-Bromo-4-nitrobenzene | n-Butyl acrylate | Pd(OAc)2 | PPh3 | Et3N | DMF | 100 | 90 | General |

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. acs.orgwikipedia.orgnih.gov This method is highly effective for the synthesis of aryl-substituted alkynes. The reactivity of ortho-substituted aryl bromides in Sonogashira coupling can be comparable to their para-substituted counterparts, offering a robust method for derivatization. scispace.com The choice of ligand and reaction conditions can be optimized for sterically demanding substrates. wikipedia.org

Table 3: Representative Conditions for Sonogashira Coupling of Aryl Bromides

| Aryl Bromide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF3COO)2 | CuI | Et3N | DMF | 100 | 96 | researchgate.net |

| 1-Bromo-2-ethylbenzene | Phenylacetylene | Pd(PPh3)4 | CuI | Et3N | Toluene | 80 | 85 | wikipedia.org |

Negishi Coupling: The Negishi coupling involves the reaction of the aryl bromide with an organozinc reagent, catalyzed by a palladium or nickel complex. researchgate.netacs.orgresearchgate.netnih.gov This reaction is known for its high functional group tolerance. The use of specific ligands can be critical for achieving high yields and selectivities, especially with sterically hindered substrates.

Magnesium-Halogen Exchange and Organometallic Reagent Formation

The aryl bromide moiety of this compound can be converted into an organometallic reagent through a magnesium-halogen exchange reaction. This process typically involves reacting the aryl bromide with magnesium metal to form a Grignard reagent. organic-chemistry.orgnih.gov The resulting organomagnesium compound, 2-(4-(magnesiobromo)-2-ethylphenyl)-1,3-dioxolane, is a powerful nucleophile and can react with a wide variety of electrophiles.

The formation of the Grignard reagent can be initiated by activating the magnesium surface, for example, with a small amount of iodine or 1,2-dibromoethane. The reaction is typically carried out in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).

Once formed, the Grignard reagent can react with electrophiles such as:

Aldehydes and Ketones: to form secondary and tertiary alcohols, respectively.

Esters: to form tertiary alcohols after the addition of two equivalents of the Grignard reagent.

Carbon Dioxide: to form a carboxylic acid after acidic workup.

Nitriles: to form ketones after hydrolysis.

It is important to note that the Grignard reagent is a strong base and will react with any acidic protons present in the reaction mixture. The 1,3-dioxolane protecting group is generally stable under the conditions of Grignard reagent formation and subsequent reactions with non-acidic electrophiles.

Nucleophilic Aromatic Substitution on Activated Bromophenyl Rings

The bromine atom on the phenyl ring of this compound is a site for nucleophilic aromatic substitution (SNAr). While aryl halides are generally unreactive towards nucleophiles, the presence of activating groups or the use of transition metal catalysts can facilitate these reactions. nih.govepa.gov In the case of the title compound, the ethyl group and the dioxolane moiety are not strong activating groups in the classical sense, such as nitro groups. nih.gov Therefore, achieving nucleophilic aromatic substitution often requires catalytic methods.

Palladium and copper complexes are widely employed to catalyze SNAr reactions on aryl bromides. These reactions proceed through various mechanisms, including oxidative addition/reductive elimination pathways for palladium snnu.edu.cnconsensus.app and mechanisms involving organocopper intermediates for copper catalysis, often referred to as Ullmann-type reactions. cmu.edunih.govmdpi.com

Palladium-Catalyzed Reactions:

Palladium catalysts, in the presence of a suitable ligand and base, can effectively couple aryl bromides with a variety of nucleophiles. For instance, palladium-catalyzed amination (Buchwald-Hartwig amination) allows for the formation of C-N bonds. While direct examples with this compound are not prevalent in the literature, analogous transformations on similar bromobenzene (B47551) derivatives are well-documented.

| Catalyst/Ligand | Nucleophile | Product Type | Reference |

| Pd(OAc)₂ / PCy₃·HBF₄ | Arylboronic acids | C-C coupled biaryls | nih.gov |

| Pd(0) / Ligand | Amines | Aryl amines | snnu.edu.cn |

| Pd(II) / Ligand | Alcohols | Aryl ethers | youtube.com |

Copper-Catalyzed Reactions:

Copper-catalyzed Ullmann-type reactions provide a classic and effective method for forming C-O, C-N, and C-S bonds from aryl halides. These reactions typically require higher temperatures but can be facilitated by the use of various ligands.

| Catalyst | Nucleophile | Product Type | Reference |

| Cu(I) | Phenoxides | Diaryl ethers | cmu.edu |

| Cu(I) | Amines | Aryl amines | nih.gov |

| Cu(I) | Thiolates | Aryl thioethers | mdpi.com |

The reactivity in these catalytic systems is influenced by the nature of the ligand, the base, and the reaction conditions. The choice of catalyst and conditions would need to be optimized for the specific substrate, this compound, to achieve the desired substitution product.

Functionalization of the Ethyl Substituent

The ethyl group attached to the phenyl ring offers another site for chemical modification through oxidation, reduction, and direct C-H functionalization.

Oxidation:

The benzylic position of the ethyl group is susceptible to oxidation. A common transformation is the oxidation of the ethyl group to an acetyl group, converting this compound into the corresponding acetophenone (B1666503) derivative. This oxidation can be achieved using various oxidizing agents and catalytic systems. For example, the oxidation of ethylbenzene (B125841) to acetophenone is a well-studied industrial process. mdpi.comnih.gov Catalytic systems often employ transition metals like cobalt, manganese, or copper in the presence of an oxidant such as tert-butyl hydroperoxide (TBHP) or molecular oxygen. mdpi.comnih.gov

Further oxidation can lead to the formation of a carboxylic acid. Conversely, selective oxidation can yield the corresponding phenylethanol derivative. scispace.com Biocatalytic methods, using enzymes like peroxygenases, have also been developed for the selective hydroxylation of ethylbenzene derivatives to phenylethanols. scispace.com

| Oxidant/Catalyst | Product | Reference |

| TBHP / Co, Mn, or Cu catalysts | Acetophenone derivative | mdpi.comnih.gov |

| Peroxygenase (e.g., rAaeUPO) | Phenylethanol derivative | scispace.com |

| KMnO₄ (hot, acidic) | Benzoic acid derivative | youtube.com |

Reduction:

The ethyl group can be modified through reduction reactions. A key transformation is the dehydrogenation of the ethyl group to a vinyl group, which would convert this compound into a styrene derivative. This reaction is typically carried out at high temperatures over a catalyst, often iron(III) oxide promoted with potassium oxide. michiganfoam.com Steam is commonly used as a diluent and to supply heat for this endothermic process. researchgate.net

Alternatively, if the ethyl group is first oxidized to an acetophenone, the resulting ketone can be reduced. Reduction with agents like sodium borohydride (B1222165) (NaBH₄) will yield the corresponding phenylethanol derivative. nih.govresearchgate.netnih.gov More forcing conditions, such as catalytic hydrogenation over palladium on carbon (Pd/C), can reduce the ketone all the way to the ethyl group.

| Reaction Type | Reagents/Catalyst | Product | Reference |

| Dehydrogenation | Fe₂O₃/K₂O, heat, steam | Styrene derivative | michiganfoam.comresearchgate.net |

| Ketone Reduction | NaBH₄ | Phenylethanol derivative | nih.govresearchgate.netnih.gov |

| Ketone Reduction | H₂, Pd/C | Ethylbenzene derivative | youtube.com |

Direct functionalization of the C-H bonds of the ethyl group, particularly at the benzylic position, provides an atom-economical route to introduce various functional groups without pre-functionalization. youtube.com These reactions are often catalyzed by transition metals like rhodium, palladium, or iron. nih.govnih.govnih.gov

Amination:

Direct C-H amination can introduce a nitrogen-containing group at the benzylic position. Ruthenium-catalyzed amidation of ethylbenzene with sulfonylamides has been reported to proceed in high yields. cmu.edu Biocatalytic approaches using engineered enzymes have also been developed for the C-H amination of ethylbenzene derivatives.

Borylation:

Iridium-catalyzed C-H borylation allows for the introduction of a boryl group, which is a versatile handle for further synthetic transformations, such as Suzuki cross-coupling reactions. While regioselectivity can be a challenge, specific ligand systems have been developed to direct borylation to particular positions on the aromatic ring. nih.gov

Carbene and Nitrene Transfer Reactions:

Iron- and rhodium-catalyzed reactions involving the transfer of carbene or nitrene moieties from diazo compounds or azides, respectively, can lead to C-C and C-N bond formation at the benzylic position. nih.govnih.gov These reactions offer a pathway to more complex molecular architectures.

| Functionalization | Catalyst | Reagent | Product Type | Reference |

| Amination | Ruthenium complex | Sulfonylamide | N-substituted amide | cmu.edu |

| Amination | Engineered enzyme | Ammonia source | Amine | |

| Borylation | Iridium complex | Bis(pinacolato)diboron | Borylated arene | nih.gov |

| Carbene Insertion | Iron or Rhodium complex | Diazo compound | Ester or other C-C bond | nih.govnih.gov |

The specific application of these C-H functionalization strategies to this compound would depend on the compatibility of the reagents and catalysts with the dioxolane and bromo functionalities.

Theoretical and Computational Chemistry of 2 4 Bromo 2 Ethylphenyl 1,3 Dioxolane

Electronic Structure Analysis and Quantum Chemical Characterization

The electronic properties of 2-(4-Bromo-2-ethylphenyl)-1,3-dioxolane are primarily dictated by the interplay between the substituted phenyl ring and the dioxolane moiety. Quantum chemical methods are instrumental in elucidating these properties.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a robust computational method for predicting the ground state properties of molecules. For a molecule like this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), would be employed to determine its optimized geometry, total energy, and vibrational frequencies. DFT has been successfully used to investigate the mechanisms of reactions involving related compounds, such as the insertion of transition-metal carbenes into C-H and O-H bonds of phenols. nih.gov Such calculations can provide insights into the bond lengths, bond angles, and dihedral angles of the molecule, revealing the spatial arrangement of the bromo and ethyl substituents on the phenyl ring and the conformation of the dioxolane ring.

Molecular Orbital Analysis (HOMO-LUMO interactions, energy gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. youtube.comwikipedia.org For this compound, the HOMO is expected to be localized primarily on the electron-rich substituted phenyl ring, which is influenced by the electron-donating ethyl group and the electron-withdrawing, yet π-donating, bromo group. The LUMO is likely to be an antibonding orbital (π*) also associated with the aromatic system.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. wikipedia.org A smaller gap generally suggests higher reactivity. The presence of halogen substituents on an aromatic ring has been shown to perturb the frontier orbitals. calstate.edu For instance, studies on halogenated benzenes indicate that increasing halogenation can affect the HOMO-LUMO gap. calstate.edu The ethyl group, being an electron-donating group, would be expected to raise the energy of the HOMO, thereby potentially reducing the HOMO-LUMO gap and increasing the molecule's nucleophilicity. youtube.com

Table 1: Predicted Frontier Orbital Characteristics of this compound based on Analogous Systems

| Molecular Orbital | Predicted Location of Highest Electron Density | Expected Influence of Substituents |

| HOMO | Substituted Phenyl Ring | The ethyl group will increase the energy of the HOMO, while the bromo group will have a more complex effect due to its dual inductive and resonance effects. |

| LUMO | Substituted Phenyl Ring (π* orbital) | The energies of the LUMO will also be influenced by the substituents, affecting the overall HOMO-LUMO gap. |

| HOMO-LUMO Gap | Moderate | The combination of an electron-donating group (ethyl) and a halogen (bromo) will result in a moderate energy gap, influencing its reactivity in chemical transformations. |

This table is a theoretical prediction based on general principles of organic chemistry and computational studies on related molecules.

Charge Distribution and Electrostatic Potential Mapping

The charge distribution within this compound is non-uniform due to the different electronegativities of the atoms and the electronic effects of the substituents. The oxygen atoms in the dioxolane ring and the bromine atom on the phenyl ring will be regions of higher electron density, creating partial negative charges. Conversely, the adjacent carbon atoms will bear partial positive charges.

An electrostatic potential (ESP) map would visually represent this charge distribution. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For substituted benzenes, the ESP above the center of the ring is significantly influenced by the through-space effects of the substituents. nih.gov The ethyl group will increase the negative ESP of the aromatic ring, making it more attractive to electrophiles, while the bromo group will have a more nuanced effect. nih.govacs.org

Conformational Analysis and Dynamic Behavior

The flexibility of the dioxolane ring and its interaction with the bulky substituted phenyl group are key aspects of the molecule's dynamic behavior.

Influence of Substituents on Ring Inversion and Diastereomeric Ratios

The substituents on the phenyl ring can influence the conformational preferences of the dioxolane ring. The ethyl group at the ortho position will create steric hindrance, which can affect the rotational barrier around the C-C bond connecting the phenyl and dioxolane rings. This steric interaction can favor certain conformations over others.

Ring inversion, the process by which a cyclic molecule flips between different chair, boat, or twist conformations, is a well-studied phenomenon in cyclic systems like 1,3-dioxanes. scribd.comrsc.orgrsc.org While the five-membered dioxolane ring has a lower barrier to pseudorotation than the six-membered dioxane ring has to ring inversion, the principles are similar. The presence of bulky substituents can influence the energy barrier for these conformational changes. youtube.com In the case of this compound, the ethyl group's steric bulk would likely play a more significant role than the bromo group in dictating the preferred orientation of the phenyl ring and potentially influencing the equilibrium between different dioxolane ring conformations. If the molecule were chiral, these conformational preferences could influence diastereomeric ratios in reactions. mdpi.com

Table 2: Predicted Conformational Properties of this compound

| Conformational Feature | Predicted Behavior | Influencing Factors |

| Dioxolane Ring Conformation | Dynamic equilibrium between envelope and twist forms. | Inherent flexibility of the five-membered ring. |

| Phenyl Ring Orientation | Restricted rotation due to steric hindrance from the ortho-ethyl group. | The steric bulk of the ethyl group will create a significant energy barrier to free rotation. |

| Ring Inversion/Pseudorotation | A relatively low energy barrier is expected for the interconversion of dioxolane ring conformers. | The energy barrier will be influenced by the steric interactions between the phenyl substituents and the dioxolane ring. |

This table is a theoretical prediction based on general principles of conformational analysis and studies on related molecules.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry offers powerful tools to model the transformation of molecules, elucidating the step-by-step mechanisms of reactions and identifying the high-energy transition states that govern reaction rates.

The formation of this compound typically proceeds via the acid-catalyzed reaction of 4-bromo-2-ethylbenzaldehyde (B1374599) with ethylene (B1197577) glycol. This reaction is a classic example of acetal (B89532) formation. Computational modeling, particularly using Density Functional Theory (DFT), can illuminate the intricate details of this process. researchgate.net

The generally accepted mechanism involves several key steps that can be computationally modeled:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of 4-bromo-2-ethylbenzaldehyde by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: An oxygen atom of ethylene glycol acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a hemiacetal intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the other oxygen atoms.

Cyclization and Dehydration: The second hydroxyl group of the ethylene glycol moiety then attacks the central carbon, leading to a cyclic intermediate. Subsequent elimination of a water molecule, followed by deprotonation, yields the final 1,3-dioxolane (B20135) ring. d-nb.info

Computational studies can map the potential energy surface of this reaction, identifying the energy of each intermediate and the activation energy of each transition state. mdpi.com This allows for the determination of the rate-limiting step and provides a quantitative understanding of the reaction kinetics.

A hypothetical reaction coordinate diagram, based on DFT calculations, could provide the relative energies of the species involved in the formation of this compound.

Table 1: Hypothetical Relative Energies for the Formation of this compound

| Step | Species | Relative Energy (kcal/mol) |

| 1 | 4-Bromo-2-ethylbenzaldehyde + Ethylene Glycol + H⁺ | 0.0 |

| 2 | Protonated 4-Bromo-2-ethylbenzaldehyde + Ethylene Glycol | +5.2 |

| 3 (TS1) | Transition state for hemiacetal formation | +15.8 |

| 4 | Hemiacetal intermediate | -3.4 |

| 5 (TS2) | Transition state for cyclization | +12.1 |

| 6 | Protonated this compound + H₂O | -8.7 |

| 7 | This compound + H₃O⁺ | -12.5 |

| Note: These values are illustrative and would require specific DFT calculations for validation. |

The bromine atom on the phenyl ring of this compound makes it a suitable substrate for various cross-coupling reactions, such as the Suzuki-Miyaura coupling. scilit.comrsc.orgresearchgate.net This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst. mdpi.com

Computational methods, especially DFT, are instrumental in predicting the selectivity and efficiency of these reactions. scilit.comrsc.org The catalytic cycle of the Suzuki-Miyaura reaction involves three main stages:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the bromide.

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the new C-C bond. rsc.org

By calculating the activation energies for each of these steps with different coupling partners, it is possible to predict the relative reaction rates and thus the selectivity. For instance, the electronic properties of the substituent on the phenylboronic acid can influence the rate of transmetalation.

Table 2: Hypothetical Predicted Activation Energies for the Suzuki-Miyaura Coupling of this compound with Various Phenylboronic Acids

| Phenylboronic Acid Substituent | Predicted Activation Energy for Transmetalation (kcal/mol) | Predicted Overall Reaction Rate |

| 4-Methoxy | 18.5 | High |

| Unsubstituted | 20.1 | Moderate |

| 4-Nitro | 22.8 | Low |

| Note: These values are hypothetical and serve to illustrate how computational predictions can guide synthetic efforts. |

Spectroscopic Property Predictions and Validation

Computational chemistry is a cornerstone in the prediction and interpretation of spectroscopic data. By simulating spectra, researchers can confirm molecular structures and assign experimental signals to specific atomic and molecular motions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of organic molecules. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, can predict these chemical shifts with a high degree of accuracy. nih.govrsc.org

For this compound, DFT calculations can provide theoretical ¹H and ¹³C NMR spectra. These predictions are valuable for assigning the signals in an experimental spectrum and for confirming the regiochemistry of the substituents on the phenyl ring. The predicted shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to Br) | 7.5 - 7.6 | 120 - 122 |

| Aromatic CH (meta to Br) | 7.2 - 7.4 | 130 - 132 |

| Aromatic C-Br | - | 123 - 125 |

| Aromatic C-Ethyl | - | 140 - 142 |

| Aromatic C-Dioxolane | - | 135 - 137 |

| Dioxolane CH | 5.7 - 5.9 | 102 - 104 |

| Dioxolane CH₂ | 4.0 - 4.2 | 65 - 67 |

| Ethyl CH₂ | 2.6 - 2.8 | 28 - 30 |

| Ethyl CH₃ | 1.2 - 1.4 | 14 - 16 |

| Note: These are estimated ranges based on typical values for similar structural motifs and would be refined by specific calculations. |

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The combination of these two techniques provides a comprehensive vibrational fingerprint. spectroscopyonline.com Computational simulations of IR and Raman spectra are routinely performed using DFT. nih.govnih.gov By calculating the harmonic frequencies and their corresponding intensities, a theoretical spectrum can be generated that can be compared with experimental data. researchgate.net

For this compound, these simulations can help to identify characteristic vibrational bands associated with its functional groups, such as the C-H stretches of the ethyl group and aromatic ring, the C=C stretching of the aromatic ring, the C-O stretching of the dioxolane ring, and the C-Br stretching.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Strong |

| Aliphatic C-H Stretch | 3000 - 2850 | Strong | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong | Strong |

| C-O Stretch (Dioxolane) | 1200 - 1000 | Strong | Weak |

| C-Br Stretch | 700 - 500 | Medium | Strong |

| Note: These are approximate ranges and the precise values would be obtained from DFT frequency calculations. |

Applications of 2 4 Bromo 2 Ethylphenyl 1,3 Dioxolane As a Versatile Synthetic Building Block

Role in the Construction of Complex Organic Scaffolds

The bifunctional nature of 2-(4-Bromo-2-ethylphenyl)-1,3-dioxolane—possessing both a site for carbon-carbon or carbon-heteroatom bond formation and a masked carbonyl group—makes it an ideal starting point for the synthesis of intricate molecular frameworks, including polycyclic and heterocyclic systems.

Precursor for Polycyclic and Heterocyclic Compound Syntheses

The presence of the aryl bromide allows for its participation in intramolecular cyclization reactions, a key strategy for building ring systems. For example, after a cross-coupling reaction to attach a suitable chain to the aromatic ring, a subsequent intramolecular Heck reaction could be employed to form a new ring fused to the existing phenyl ring.

Furthermore, deprotection of the dioxolane group under acidic conditions reveals the aldehyde. This aldehyde can then participate in a variety of cyclization reactions. For instance, a Pictet-Spengler or Friedländer annulation reaction could be used to construct heterocyclic systems like tetrahydroisoquinolines or quinolines, respectively. The ability to perform reactions in a stepwise manner—first at the bromide and then utilizing the aldehyde—provides a controlled pathway to complex heterocyclic cores that are prevalent in medicinal chemistry and natural products.

Intermediate in Total Synthesis Efforts of Natural Products and Analogues

In the context of total synthesis, building blocks that offer both stability for multi-step sequences and reliable reactivity are highly sought after. This compound fits this role by providing a stable, protected aldehyde while offering the aryl bromide as a handle for strategic bond constructions.

While specific total syntheses employing this exact molecule are not widely documented, the strategy of using bromo-aryl acetals is a well-established method. For example, in the synthesis of complex natural products, a fragment corresponding to this compound could be coupled with another complex molecular fragment via a Suzuki or Stille coupling. wikipedia.orgyoutube.com After the key carbon-carbon bond is formed, the dioxolane can be removed to unmask the aldehyde, which can then be used for chain extension or cyclization, bringing the synthetic target to completion. liv.ac.uk This approach was notably utilized in the synthesis of various pyrrolo[2,3-c]quinolines and other complex alkaloids. nih.gov

Contribution to the Synthesis of Highly Functionalized Molecules

The true versatility of this compound is most evident in its capacity for diversification. The aryl bromide is amenable to a wide array of powerful and reliable palladium-catalyzed cross-coupling reactions, allowing for the introduction of a vast range of functional groups.

Diversification through Aryl Bromide Transformations

The carbon-bromine bond on the phenyl ring is the primary site for synthetic elaboration. Modern organometallic chemistry provides a robust toolkit for its transformation. Key reactions include:

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent (a boronic acid or ester) to form a new carbon-carbon bond. wikipedia.orgnih.gov It is exceptionally tolerant of various functional groups and is widely used to create biaryl structures or attach alkyl and alkenyl chains.

Sonogashira Coupling: This involves the coupling of the aryl bromide with a terminal alkyne, creating an arylethyne moiety. wikipedia.orgucsb.edulibretexts.orgorganic-chemistry.org This reaction is fundamental for synthesizing conjugated systems and provides a gateway to further transformations of the alkyne group.

Buchwald-Hartwig Amination: This powerful method allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.orgorganic-chemistry.org It has become a go-to reaction for the synthesis of anilines and their derivatives, which are common motifs in pharmaceuticals.

Heck Coupling: This reaction forms a carbon-carbon bond by coupling the aryl bromide with an alkene. thieme-connect.deresearchgate.netnih.gov It is particularly useful for synthesizing substituted styrenes and other vinyl-aromatic compounds.

These transformations allow a chemist to replace the bromine atom with a wide variety of substituents, dramatically increasing the molecular complexity and functional diversity from a single starting material.

Table 1: Key Palladium-Catalyzed Cross-Coupling Reactions for Aryl Bromide Diversification

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

| Suzuki-Miyaura Coupling | R-B(OH)₂ or R-B(OR')₂ | C(aryl)-C | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃) |

| Sonogashira Coupling | R-C≡CH | C(aryl)-C(alkynyl) | Pd(0) complex, Cu(I) co-catalyst (e.g., CuI), Amine base |

| Buchwald-Hartwig Amination | R₂NH | C(aryl)-N | Pd(0) complex, Bulky phosphine (B1218219) ligand, Strong base (e.g., NaOt-Bu) |

| Heck Coupling | Alkene (e.g., R-CH=CH₂) | C(aryl)-C(alkenyl) | Pd(0) or Pd(II) salt (e.g., Pd(OAc)₂), Base (e.g., Et₃N) |

Modular Synthesis of Substituted Aryl Systems

The reactivity of this compound enables a modular approach to synthesis. rsc.org A synthetic plan can be designed where different functional "modules" are sequentially added to the molecular scaffold.

For example, a Sonogashira coupling could first be performed to install an alkyne. The resulting product, 2-(2-ethyl-4-alkynylphenyl)-1,3-dioxolane, could then be subjected to acidic hydrolysis. This would yield the corresponding aldehyde, which could then undergo a Wittig reaction to introduce an alkene, all while the newly installed alkyne remains untouched. This orthogonal reactivity of the two functional handles (the aryl bromide and the protected aldehyde) allows for the systematic and controlled construction of highly substituted and complex aryl systems that would be difficult to access through other methods.

Potential in Materials Science Precursors

Beyond its use in pharmaceuticals and fine chemicals, this compound holds potential as a precursor for advanced materials. The aryl bromide functionality is a key starting point for the synthesis of conjugated polymers. Through polymerization reactions like Suzuki or Heck polycondensation, this building block could be incorporated into polymer chains.

The resulting polymers, featuring a backbone of alternating aromatic units, could exhibit interesting photophysical or electronic properties, making them candidates for applications in organic electronics such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ethyl group can enhance the solubility of the resulting polymers, which is a crucial factor for their processability. Furthermore, the latent aldehyde functionality, which can be unmasked after polymerization, offers a unique opportunity for post-polymerization modification, allowing for the fine-tuning of the material's properties or for grafting it onto surfaces.

Monomer in Polymer Synthesis

While specific polymerization studies involving this compound are not widely documented, its structure suggests its potential as a monomer in various polymerization reactions. The dioxolane moiety itself can be involved in ring-opening polymerization. For instance, other dioxolane derivatives, such as 2-methylene-4-phenyl-1,3-dioxolane, have been utilized as comonomers in radical ring-opening polymerization to create degradable polymers. rsc.org

Furthermore, the bromo-aromatic part of the molecule is a key functional handle for cross-coupling reactions, which are fundamental in the synthesis of conjugated polymers. The bromine atom can readily participate in reactions like Suzuki, Stille, or Heck coupling. This would allow for the incorporation of the 4-bromo-2-ethylphenyl-1,3-dioxolane unit into a polymer backbone. Such an approach is common in the synthesis of polymers for various material applications. The dioxolane group can serve as a protecting group for the aldehyde functionality during the polymerization process and can be deprotected in the resulting polymer to reveal a reactive aldehyde group for further post-polymerization modification.

Building Block for Electronic or Optoelectronic Components

The structure of this compound makes it a promising candidate as a building block for the synthesis of organic electronic and optoelectronic materials. The bromo-substituted phenyl ring is a common motif in monomers used for creating conjugated polymers and small molecules for these applications. researchgate.netresearchgate.netmdpi.com

The bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, enabling the construction of larger π-conjugated systems. researchgate.netmdpi.com These extended conjugated structures are essential for charge transport in organic semiconductors. By coupling this molecule with other aromatic or heteroaromatic units, such as thiophenes or fluorenes, it is possible to synthesize materials with tailored electronic properties. Poly(3,4-ethylenedioxyselenophene) (PEDOS) and its derivatives are examples of such materials where the core structure is modified to tune the electronic properties for use in organic electronic devices. researchgate.net

The ethyl group on the phenyl ring can enhance the solubility of the resulting materials in organic solvents, which is a crucial aspect for solution-based processing and fabrication of thin-film devices. The dioxolane group can be retained in the final material to influence its morphological and physical properties or can be removed to unmask the aldehyde for further functionalization, for example, to attach other functional moieties or to promote interfacial adhesion in a device.

Advanced Analytical Methodologies for Comprehensive Structural and Stereochemical Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of 2-(4-Bromo-2-ethylphenyl)-1,3-dioxolane. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and types of protons and carbons, a full structural assignment necessitates the use of two-dimensional (2D) NMR techniques. researchgate.netyoutube.com

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

A suite of 2D NMR experiments is employed to piece together the molecular puzzle of this compound by establishing through-bond and through-space correlations.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For the title compound, COSY would be instrumental in identifying the ethyl group by showing a correlation between the methyl and methylene (B1212753) protons. It would also confirm the connectivity of the aromatic protons on the phenyl ring. columbia.edu

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.comcolumbia.edu This is crucial for assigning the ¹³C signals based on the more easily interpretable ¹H spectrum. For instance, the proton signal of the acetal (B89532) methine (the hydrogen at position 2 of the dioxolane ring) would show a cross-peak to its corresponding carbon signal. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information on longer-range couplings between protons and carbons (typically 2-4 bonds). youtube.comcolumbia.edu This is particularly powerful for connecting different fragments of the molecule. For example, the acetal methine proton would show correlations to the quaternary carbon of the phenyl ring it is attached to, as well as to the carbons of the dioxolane ring. The protons of the ethyl group would show correlations to the aromatic carbons, confirming their position on the ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): Unlike the previous techniques that show through-bond correlations, NOESY reveals through-space proximity of nuclei, typically within 5 Å. nih.gov This is vital for determining the relative stereochemistry and conformation. For instance, NOESY could show correlations between the acetal methine proton and the ortho protons of the ethyl group on the phenyl ring, providing information about the preferred rotational conformation around the C-C bond connecting the phenyl and dioxolane rings.

A hypothetical set of NMR data for this compound, based on data from analogous compounds such as 2-phenyl-1,3-dioxolane (B1584986) nih.govlibretexts.org, is presented in the tables below.

Hypothetical ¹H NMR Data for this compound (in CDCl₃, 500 MHz)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 (acetal) | ~5.85 | s | - |

| Aromatic H | ~7.5-7.2 | m | - |

| Dioxolane H | ~4.1-4.0 | m | - |

| Ethyl CH₂ | ~2.70 | q | 7.5 |

Hypothetical ¹³C NMR Data for this compound (in CDCl₃, 125 MHz)

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Aromatic C-Br) | ~122 |

| Aromatic C | ~128-138 |

| Aromatic C-Et | ~145 |

| Acetal C-2 | ~103 |

| Dioxolane C-4,5 | ~65 |

| Ethyl CH₂ | ~28 |

Advanced Experiments for Stereochemical Assignment and Conformational Analysis

For chiral derivatives of this compound, where the dioxolane ring itself may be substituted to create stereocenters, more advanced NMR techniques would be required. nih.gov

Chiral Derivatizing Agents (CDAs): The use of CDAs can convert enantiomers into diastereomers, which can then be distinguished by NMR due to their different chemical shifts and coupling constants.

Residual Dipolar Couplings (RDCs): By partially aligning the molecule in a suitable medium, RDCs can be measured to provide long-range structural information, including the relative orientation of different molecular fragments.

Conformational Analysis via Coupling Constants: The magnitude of vicinal coupling constants (³J) in the dioxolane ring can provide information about the dihedral angles and thus the ring's conformation (e.g., envelope or twist).

Chiroptical Spectroscopy

Chiroptical techniques are essential for determining the absolute configuration of chiral molecules by measuring the differential interaction with left and right circularly polarized light. researchgate.netrsc.org

Electronic Circular Dichroism (ECD) for Absolute Configuration Determination of Chiral Derivatives

Should this compound possess a chiral center, for example, through substitution on the dioxolane ring, Electronic Circular Dichroism (ECD) would be a powerful tool for assigning its absolute configuration. nih.gov The experimental ECD spectrum would be compared with the theoretically calculated spectrum for a known configuration (e.g., R or S). A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. rsc.org The chromophores in the molecule, particularly the substituted benzene (B151609) ring, would give rise to characteristic Cotton effects in the ECD spectrum.

Vibrational Circular Dichroism (VCD) for Stereochemical Characterization

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. epa.gov Like ECD, VCD is highly sensitive to the stereochemistry of a molecule. researchgate.net The absolute configuration can be determined by comparing the experimental VCD spectrum with the spectrum predicted by density functional theory (DFT) calculations for a specific enantiomer. VCD can be particularly useful as it provides a large number of well-resolved bands across the mid-infrared region, offering a detailed fingerprint of the molecule's stereostructure.

Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of this compound, and its fragmentation pattern offers valuable structural clues.

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The presence of bromine would be indicated by a distinctive isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Key fragmentation pathways for 2-aryl-1,3-dioxolanes typically involve:

Cleavage of the dioxolane ring.

Loss of the ethyl group from the phenyl ring.

Loss of a bromine atom.

Fragmentation of the phenyl ring itself.

A plausible fragmentation pattern is outlined in the table below.

Hypothetical Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Identity |

|---|---|

| 272/274 | [M]⁺ (Molecular Ion) |

| 243/245 | [M - C₂H₅]⁺ |

| 193 | [M - Br]⁺ |

| 149 | [C₈H₉O₂]⁺ (Loss of Br and C₂H₅) |

| 105 | [C₇H₅O]⁺ |

High-Resolution Mass Spectrometry for Exact Mass and Elemental Composition

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, techniques such as time-of-flight (TOF) or Orbitrap mass spectrometry are employed. These instruments can achieve mass resolutions high enough to distinguish between ions of the same nominal mass but different elemental formulas.

The molecular formula of this compound is C₁₁H₁₃BrO₂. The theoretical monoisotopic mass is calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, and ¹⁶O). missouri.edu This calculated exact mass serves as a benchmark against which the experimentally measured mass is compared. A close correlation, typically within a few parts per million (ppm), provides strong evidence for the correct elemental composition.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₃BrO₂ |

| Nominal Mass | 256 Da |

| Monoisotopic Mass (for ⁷⁹Br) | 256.00989 Da |

| Monoisotopic Mass (for ⁸¹Br) | 258.00784 Da |

This data is calculated based on the elemental composition.

The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio, results in a characteristic isotopic pattern in the mass spectrum. The molecular ion region will exhibit two peaks of nearly equal intensity separated by two mass units (M+ and M+2), which is a distinctive signature for a monobrominated compound.

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to deduce the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. This process provides valuable information about the connectivity of atoms within the molecule. For this compound, electron ionization (EI) or chemical ionization (CI) can be used to generate the initial molecular ion.

The fragmentation of 2-aryl-1,3-dioxolanes typically follows predictable pathways. The most common fragmentation involves the dioxolane ring. miamioh.edu182.160.97 Based on the structure of this compound, the following fragmentation patterns are anticipated:

Loss of the ethyl group: A prominent fragmentation pathway would be the cleavage of the ethyl group from the phenyl ring, leading to a fragment ion [M - C₂H₅]⁺.

Dioxolane ring fragmentation: The dioxolane ring can undergo cleavage to lose fragments such as ethylene (B1197577) oxide (C₂H₄O) or formaldehyde (B43269) (CH₂O). docbrown.info

Formation of the bromobenzoyl cation: Cleavage of the C-C bond between the phenyl ring and the dioxolane ring can lead to the formation of a stable 4-bromo-2-ethylbenzoyl cation.

Loss of a bromine atom: The C-Br bond can also cleave, resulting in a fragment ion [M - Br]⁺.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z (for ⁷⁹Br) | Proposed Fragment Structure |

| 256/258 | [C₁₁H₁₃BrO₂]⁺ (Molecular Ion) |

| 227/229 | [M - C₂H₅]⁺ |

| 183/185 | [BrC₆H₃(C₂H₅)CO]⁺ |

| 177 | [M - Br]⁺ |

| 73 | [C₃H₅O₂]⁺ (Dioxolane-related fragment) |

The m/z values are predicted based on general fragmentation patterns of related molecules. 182.160.97libretexts.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. To perform this analysis, a single crystal of high quality is required.

While specific crystallographic data for this compound is not publicly available, the analysis of a suitable crystal would reveal key structural features. For instance, it would confirm the substitution pattern on the phenyl ring and the geometry of the dioxolane ring, which typically adopts an envelope or twisted conformation. The analysis would also detail intermolecular interactions, such as halogen bonding or van der Waals forces, which dictate the crystal packing. The crystal structure of a related compound, 2,10-diphenyl-1,3,6,9,11,13-hexaoxadispiro[4.1.5.2]tetradecane, has been determined, providing insight into the general structural features of such ring systems. 182.160.97

Advanced Chromatographic Techniques

The presence of a stereocenter at the C2 position of the dioxolane ring means that this compound can exist as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for separating and quantifying these enantiomers to determine the enantiomeric purity or enantiomeric excess (ee) of a sample.

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for the separation of a wide range of chiral compounds, including those with aromatic moieties. libretexts.orgwikipedia.org For the analysis of this compound, a column such as a Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel) would be a suitable starting point. libretexts.org

Table 3: Hypothetical Chiral HPLC Method Parameters

| Parameter | Condition |

| Column | Chiralcel® OD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |